Cas no 174563-68-9 (2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde)

2-(4R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde is a chiral aldehyde derivative featuring a dioxolane ring with a ketone functionality. Its stereochemically defined (4R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules with high enantioselectivity. The compound’s reactive aldehyde group allows for versatile transformations, including nucleophilic additions or condensations, while the dioxolane ring enhances stability under certain reaction conditions. Its structural features are advantageous in pharmaceutical and fine chemical applications, where precise stereocontrol is critical. The product is typically used in controlled environments due to its sensitivity, requiring proper handling to maintain purity and reactivity.
2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde structure
174563-68-9 structure
Product Name:2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde
CAS No:174563-68-9
MF:C7H10O4
MW:158.151902675629
MDL:MFCD27946146
CID:2856753
PubChem ID:24864236
Update Time:2025-10-30

2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetaldehyde
    • (R)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde;(R)-2,2-Dimethyl-4-oxo-1,3-dioxolane-5-acetaldehyde;
    • 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde
    • 174563-68-9
    • SCHEMBL795441
    • EN300-25685500
    • (R)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetaldehyde
    • AXZMBXXTNXSOCI-RXMQYKEDSA-N
    • AT11535
    • MDL: MFCD27946146
    • Inchi: 1S/C7H10O4/c1-7(2)10-5(3-4-8)6(9)11-7/h4-5H,3H2,1-2H3/t5-/m1/s1
    • InChI Key: AXZMBXXTNXSOCI-RXMQYKEDSA-N
    • SMILES: O1[C@H](CC=O)C(=O)OC1(C)C

Computed Properties

  • Exact Mass: 158.05800
  • Monoisotopic Mass: 158.05790880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.60000
  • LogP: 0.25350

2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde Pricemore >>

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Additional information on 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde

Comprehensive Overview of 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde (CAS No. 174563-68-9)

2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde (CAS No. 174563-68-9) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical synthesis and fine chemicals. This compound, characterized by its unique dioxolane ring structure and aldehyde functional group, serves as a critical intermediate in the production of various bioactive molecules. Its stereospecific (4R) configuration makes it particularly valuable for asymmetric synthesis, a growing area of interest in modern drug development.

In recent years, the demand for chiral building blocks like 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde has surged, driven by the pharmaceutical industry's focus on enantiomerically pure drugs. Researchers frequently search for "CAS 174563-68-9 applications" or "dioxolane derivatives in drug synthesis," reflecting its relevance in API (Active Pharmaceutical Ingredient) manufacturing. The compound's ability to introduce stereocenters into molecular frameworks aligns with trends toward personalized medicine and targeted therapies.

The synthetic utility of 174563-68-9 extends to its role in constructing heterocyclic compounds, a class of structures prevalent in 60% of FDA-approved drugs. Its reactive aldehyde group enables condensation reactions with amines or hydrazines, facilitating the creation of imines or hydrazones—key motifs in protease inhibitors and kinase modulators. This versatility explains why queries such as "2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde solubility" and "stability under acidic conditions" are common among chemists optimizing reaction conditions.

From a green chemistry perspective, 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde exemplifies the shift toward atom-efficient synthesis. Its dioxolane protecting group can be selectively deprotected under mild conditions, reducing waste generation—a priority for industries addressing environmental concerns. Searches for "biodegradable protecting groups" or "sustainable chiral auxiliaries" often intersect with discussions about this compound's eco-friendly potential.

Analytical characterization of CAS 174563-68-9 typically involves advanced techniques like HPLC chiral separation and NMR spectroscopy, given the need to confirm its enantiomeric purity. The compound's crystalline properties (melting point 78–82°C) and moderate polarity (logP ~1.2) make it suitable for purification via recrystallization or column chromatography. These physicochemical attributes contribute to its reliability in multi-step syntheses, answering frequent queries about "purification methods for dioxolane aldehydes."

Emerging applications of 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs) and peptide modification. The aldehyde moiety selectively reacts with hydrazide or aminooxy groups under physiological pH, making it valuable for biopharmaceutical linker technologies. This aligns with trending searches for "site-specific protein labeling" and "click chemistry in biologics."

In conclusion, 2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde (CAS No. 174563-68-9) represents a nexus of innovation in asymmetric synthesis, green chemistry, and biopharmaceutical development. Its structural features address contemporary challenges in drug discovery while meeting regulatory demands for stereochemical control and process sustainability—factors increasingly emphasized in peer-reviewed literature and patent filings worldwide.

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